
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is an organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring substituted with a hexynyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hex-5-yn-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of hex-5-yn-1-one or hex-5-ynoic acid.
Reduction: Formation of hex-5-en-1-yl or hexyl derivatives.
Substitution: Formation of various substituted pyrimidinones.
Scientific Research Applications
2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparison with Similar Compounds
N-(5-Hexynyl)phthalimide: Used in the synthesis of amino-alkyne derivatives.
tert-Butyl hex-5-yn-1-ylcarbamate: Another alkyne-containing compound used in research.
Uniqueness: 2-(Hex-5-yn-1-yl)-6-methylpyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with an alkyne side chain, providing a versatile scaffold for various chemical modifications and applications.
Properties
CAS No. |
88499-82-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-hex-5-ynyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N2O/c1-3-4-5-6-7-10-12-9(2)8-11(14)13-10/h1,8H,4-7H2,2H3,(H,12,13,14) |
InChI Key |
ZKPRXLFUQLIKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)
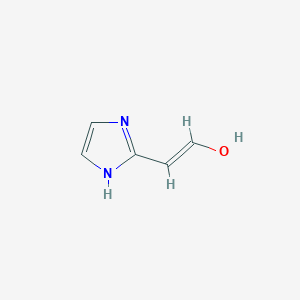


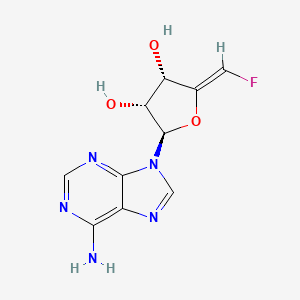


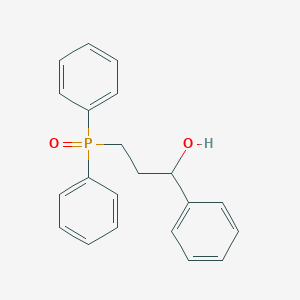
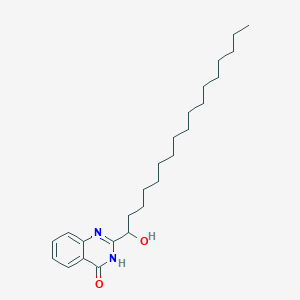
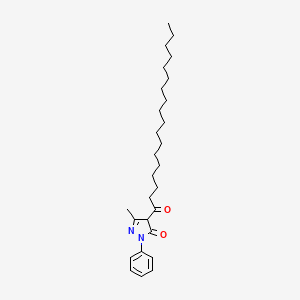

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)
